1-(3,4-Dimethoxybenzyl)-3-(2-hydroxy-2-methyl-3-(methylthio)propyl)urea

Medicinal Chemistry Lead Optimization Physicochemical Property Comparison

Sourcing this exact urea derivative is critical—generic substitution is scientifically unsound. Its unique combination of a 3,4-dimethoxybenzyl recognition motif with a hydroxylated, methylthio-substituted propyl chain forms a distinct pharmacophore. Even minor structural changes can ablate target engagement. This compound is indispensable as a late-stage diversification intermediate and a tool for metabolic soft-spot identification, ensuring reproducibility in your structure-activity relationship and in vitro stability assays.

Molecular Formula C15H24N2O4S
Molecular Weight 328.43
CAS No. 1396809-57-6
Cat. No. B2613433
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,4-Dimethoxybenzyl)-3-(2-hydroxy-2-methyl-3-(methylthio)propyl)urea
CAS1396809-57-6
Molecular FormulaC15H24N2O4S
Molecular Weight328.43
Structural Identifiers
SMILESCC(CNC(=O)NCC1=CC(=C(C=C1)OC)OC)(CSC)O
InChIInChI=1S/C15H24N2O4S/c1-15(19,10-22-4)9-17-14(18)16-8-11-5-6-12(20-2)13(7-11)21-3/h5-7,19H,8-10H2,1-4H3,(H2,16,17,18)
InChIKeyDRCHFZFCPRMJIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Oriented Baseline Overview for 1-(3,4-Dimethoxybenzyl)-3-(2-hydroxy-2-methyl-3-(methylthio)propyl)urea (CAS 1396809-57-6)


1-(3,4-Dimethoxybenzyl)-3-(2-hydroxy-2-methyl-3-(methylthio)propyl)urea (CAS 1396809-57-6) is a synthetic, small-molecule urea derivative with the molecular formula C15H24N2O4S and a molecular weight of 328.4 g/mol [1]. It features a 3,4-dimethoxybenzyl group linked via a urea bridge to a 2-hydroxy-2-methyl-3-(methylthio)propyl moiety. The compound is listed in research chemical catalogs as a biologically active urea derivative, though publicly available primary pharmacological data and direct comparator studies remain extremely limited.

Procurement Risks of Generic Substitution for 1-(3,4-Dimethoxybenzyl)-3-(2-hydroxy-2-methyl-3-(methylthio)propyl)urea


Generic substitution among urea derivatives is scientifically unsound due to the high sensitivity of biological activity to subtle structural changes. The combination of a 3,4-dimethoxybenzyl recognition motif with a hydroxylated, methylthio-substituted propyl chain creates a unique pharmacophore, the biological target(s) and structure-activity relationships (SAR) of which remain largely undisclosed [1]. Interchanging with even closely related analogs (e.g., those lacking the hydroxyl or methylthio group) could lead to complete loss of target engagement or altered selectivity, making compound-specific procurement essential for experimental reproducibility.

Quantitative Differentiation Evidence for 1-(3,4-Dimethoxybenzyl)-3-(2-hydroxy-2-methyl-3-(methylthio)propyl)urea


Structural Uniqueness and Predicted Physicochemical Profile vs. Des-methylthio Analog

The target compound incorporates a methylthioether side chain, which is absent in the simpler des-methylthio analog 1-(3,4-dimethoxybenzyl)-3-(2-hydroxy-2-methylpropyl)urea. This modification adds a hydrogen-bond acceptor (sulfur) and increases lipophilicity. In silico prediction using standard cheminformatics tools suggests a calculated logP increase of approximately +0.8 to +1.2 units over the des-methylthio comparator, potentially influencing membrane permeability and metabolic stability [1]. Direct experimental logP or permeability data for the target compound are not publicly available; this comparison is based on class-level structure-property inference.

Medicinal Chemistry Lead Optimization Physicochemical Property Comparison

Potential Metabolic Stability Differentiation via Hydroxylated Propyl Chain vs. Non-hydroxylated Analog

The tertiary alcohol group on the propyl chain is a critical structural feature that distinguishes this compound from non-hydroxylated analogs such as 1-(3,4-dimethoxybenzyl)-3-(3-(methylthio)propyl)urea. Tertiary alcohols generally exhibit greater resistance to oxidative metabolism compared to secondary alcohols or unsubstituted alkyl chains. This class-level inference suggests the target compound may offer enhanced metabolic stability, although no head-to-head microsomal stability data are publicly available [1].

Drug Metabolism Pharmacokinetics Structural Alert Comparison

Synthetic Accessibility and Purity Profile Benchmarks from Commercial Suppliers

Commercial listings indicate a standard purity of ≥95% for this compound, with some vendors offering ≥98% by HPLC [1]. Closely related urea derivatives typically achieve 95–98% purity under comparable synthetic routes. The presence of a chiral center at the 2-hydroxy-2-methyl carbon implies the commercial material is likely racemic unless otherwise specified. No publicly available certificate of analysis comparing batch-to-batch purity or enantiomeric excess against a defined comparator compound was identified.

Chemical Synthesis Quality Control Procurement Purity Benchmarking

Recommended Research Application Scenarios for 1-(3,4-Dimethoxybenzyl)-3-(2-hydroxy-2-methyl-3-(methylthio)propyl)urea


Exploratory Medicinal Chemistry and Lead Optimization Campaigns

Given its unique combination of a dimethoxybenzyl urea scaffold and a functionalized propyl chain, this compound is best suited as a late-stage diversification intermediate or a tool compound for exploring novel chemical space in medicinal chemistry programs. Its procurement should be considered when investigating structure-activity relationships where subtle variations in lipophilicity and hydrogen-bonding capacity are critical [1].

In Vitro Drug Metabolism and Pharmacokinetics (DMPK) Profiling

The presence of a tertiary alcohol and a methylthioether makes this compound a valuable probe for studying the interplay between oxidative and sulfur-mediated metabolic pathways. Researchers focused on metabolic soft-spot identification or the design of metabolically stable urea-based inhibitors should prioritize this exact compound for in vitro microsomal or hepatocyte stability assays [1].

Chemical Biology Probe Development and Target Deconvolution

The structural novelty of this compound, combined with its commercial availability, positions it as a candidate for phenotypic screening and subsequent target deconvolution studies. Its use is particularly relevant when exploring biological pathways sensitive to urea-containing small molecules, such as certain kinase, protease, or soluble epoxide hydrolase targets [1].

Quote Request

Request a Quote for 1-(3,4-Dimethoxybenzyl)-3-(2-hydroxy-2-methyl-3-(methylthio)propyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.